Cas no 874301-63-0 (1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea)
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- BS-24026
- MFCD20231466
- 874301-63-0
- AKOS015907929
- CS-0177640
- N-(4-Methoxyphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- DS-020263
- DTXSID40716693
- 1-(4-methoxyphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- 3-(4-methoxyphenyl)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
-
- MDL: MFCD20231466
- Inchi: 1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-7-6-8-16(13-14)23-18(24)22-15-9-11-17(25-5)12-10-15/h6-13H,1-5H3,(H2,22,23,24)
- InChI Key: DCFYSTOGYDLERQ-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=C(C=2)NC(NC2C=CC(=CC=2)OC)=O)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 368.19100
- Monoisotopic Mass: 368.1907374Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68.8Ų
Experimental Properties
- PSA: 72.31000
- LogP: 3.72500
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM217827-250mg |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874301-63-0 | 97% | 250mg |
$228 | 2021-08-04 | |
| Chemenu | CM217827-1g |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874301-63-0 | 97% | 1g |
$466 | 2021-08-04 | |
| Ambeed | A672514-250mg |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874301-63-0 | 97% | 250mg |
$354.0 | 2025-04-16 | |
| Ambeed | A672514-1g |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874301-63-0 | 97% | 1g |
$568.00 | 2021-07-07 | |
| Chemenu | CM217827-250mg |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874301-63-0 | 97% | 250mg |
$228 | 2022-08-31 | |
| Chemenu | CM217827-1g |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea |
874301-63-0 | 97% | 1g |
$466 | 2022-08-31 | |
| abcr | AB311377-250 mg |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, 97%; . |
874301-63-0 | 97% | 250 mg |
€509.50 | 2023-07-19 | |
| abcr | AB311377-1 g |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, 97%; . |
874301-63-0 | 97% | 1 g |
€997.40 | 2023-07-19 | |
| abcr | AB311377-250mg |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, 97%; . |
874301-63-0 | 97% | 250mg |
€509.50 | 2025-04-15 | |
| abcr | AB311377-1g |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, 97%; . |
874301-63-0 | 97% | 1g |
€997.40 | 2025-04-15 |
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Suppliers
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Introduction to 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874301-63-0)
1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874301-63-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in various therapeutic areas. The presence of a urea moiety and a boronic acid derivative makes it particularly interesting for its reactivity and biological activity.
The chemical structure of 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea consists of a urea linkage between a 4-methoxyphenyl group and a 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group. The urea functionality is known for its ability to form hydrogen bonds and interact with biological macromolecules, making it a valuable scaffold in drug design. The boronic acid derivative provides additional reactivity and functional versatility.
In recent years, the use of boronic acid derivatives in medicinal chemistry has expanded significantly due to their ability to participate in Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of complex organic molecules and are particularly useful in the development of new pharmaceuticals. The presence of the boronic acid derivative in 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea makes it an excellent candidate for such coupling reactions.
The biological activity of 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been the subject of several studies. Research has shown that compounds with similar structures exhibit potent anti-inflammatory and anti-cancer properties. For instance, urea derivatives have been reported to inhibit the activity of enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. The methoxy group on the phenyl ring can enhance the lipophilicity and cell membrane permeability of the compound, further contributing to its biological activity.
In addition to its potential therapeutic applications, 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is also used as an intermediate in the synthesis of other bioactive molecules. Its reactivity and functional groups make it a valuable building block for constructing more complex structures with specific biological activities. This versatility has led to its widespread use in both academic research and industrial applications.
The synthesis of 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxborolan-2-yl)phenyl)urea typically involves several steps. The first step often involves the formation of the urea linkage through the reaction of an isocyanate with an amine or alcohol. The boronic acid derivative is then introduced through a coupling reaction with a suitable boronic acid or ester. This multi-step process allows for precise control over the final structure and properties of the compound.
The stability and solubility of 1-(4-Methoxyphenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxborolan-2-yl)phenyl)urea are important considerations for its use in various applications. Studies have shown that this compound exhibits good stability under standard laboratory conditions and can be stored for extended periods without significant degradation. Its solubility can be modulated by adjusting the solvent system or by introducing additional functional groups to enhance solubility in aqueous or organic media.
In conclusion, 1-(4-Methoxyphenyl)-3-(3-(4, 4, 5, 5-tetramethyl - 1, 3, 2 - dioxaborolan - 2 - yl ) pheny l ) urea (CAS No. 874301 -63 -0 ) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new therapeutics and synthesizing complex bioactive molecules. Ongoing research continues to explore its full potential in various biological systems.
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